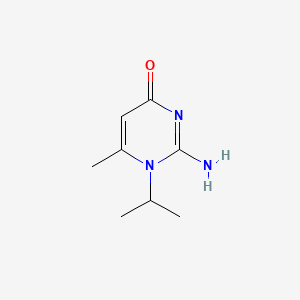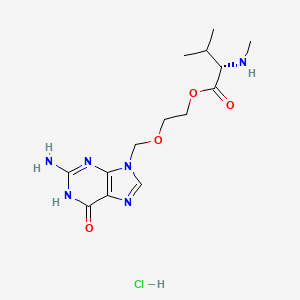
N-Methyl valacyclovir hydrochloride
Übersicht
Beschreibung
“N-Methyl Valacyclovir Hydrochloride” is an impurity of Valganciclovir , a pro-drug of Ganciclovir and antiviral agent . It is the hydrochloride salt of the L-valyl ester of the antiviral drug acyclovir .
Synthesis Analysis
The synthesis of Valacyclovir, the parent compound of N-Methyl Valacyclovir Hydrochloride, has been extensively studied . The main synthesis routes can be divided into three categories according to different raw materials .Molecular Structure Analysis
The molecular formula of N-Methyl Valacyclovir is C14H22N6O4 . Its molecular weight is 338.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The oxidation of Valacyclovir hydrochloride, the parent compound of N-Methyl Valacyclovir Hydrochloride, by Permanganate (MnO4−) has been studied . The reaction exhibits a 2:1 stoichiometry (MnO4− :Valacyclovir hydrochloride) .Physical And Chemical Properties Analysis
The molecular weight of N-Methyl Valacyclovir is 338.36 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . Its Rotatable Bond Count is 9 . The Topological Polar Surface Area is 133 Ų .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Valacyclovir hydrochloride has demonstrated antiviral activity against herpes simplex virus types, 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in vitro and in vivo . It is the L-valyl ester prodrug of acyclovir .
Improved Bioavailability
Modification of aciclovir by valine esterification, producing valaciclovir, results in significant increases in systemic aciclovir plasma levels . The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Clinical Efficacy
The enhanced pharmacokinetics of valaciclovir have translated into improvements in clinical efficacy and patient convenience . For example, Valaciclovir 1000 mg three times daily significantly accelerated resolution of zoster-associated pain and reduced occurrence of post-herpetic neuralgia compared with aciclovir 800 mg five times daily in immunocompetent patients >50 years old .
Crystal Forms
Several crystal forms of valacyclovir hydrochloride, including two anhydrous and three hydrates, were investigated in a study . A new hemihydrate of valacyclovir hydrochloride was first discovered and its properties were characterized by PXRD, TGA, DSC, and Raman in this study .
Stability of Crystal Forms
The hemihydrate shows a distinctive PXRD pattern and a melting point of 209 °C with a water weight loss of 2.42% from the thermal analysis . The thermostability testing suggests it is a stable crystal form and remain the same for several months under high temperature and humidity .
Dissolubility
All these crystal forms show good dissolubility in the water at room temperature with excess 100 mg/mL .
Wirkmechanismus
Target of Action
The primary targets of N-Methyl Valacyclovir Hydrochloride are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) .
Mode of Action
N-Methyl Valacyclovir Hydrochloride is a prodrug that is converted in vivo to Acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It also incorporates into the growing viral DNA chain, resulting in chain termination .
Biochemical Pathways
The conversion of N-Methyl Valacyclovir Hydrochloride to Acyclovir likely involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process results in significant increases in systemic Acyclovir plasma levels .
Pharmacokinetics
N-Methyl Valacyclovir Hydrochloride has three to fivefold greater oral bioavailability (about 55 percent) than Acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . The main route of Acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of N-Methyl Valacyclovir Hydrochloride’s action is the inhibition of viral DNA replication, which effectively treats various herpes infections . This includes genital herpes, a frequently diagnosed sexually transmitted disease which currently affects more than 400 million individuals worldwide .
Action Environment
The action of N-Methyl Valacyclovir Hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of certain intestinal transporters . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as Acyclovir, the active metabolite of N-Methyl Valacyclovir Hydrochloride, is primarily eliminated renally .
Safety and Hazards
Zukünftige Richtungen
The nitrosamine crisis has been a persistent problem for the past few years, starting with a report that the drug substance valsartan from a Chinese manufacturer was contaminated with N-nitrosodimethylamine (NDMA) . This has led to a global risk assessment process . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNMIUABOJDNS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158859 | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl valacyclovir hydrochloride | |
CAS RN |
1346617-39-7 | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




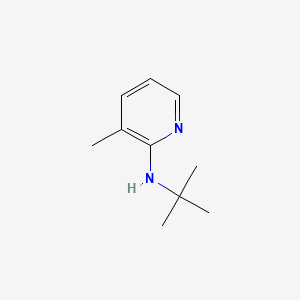
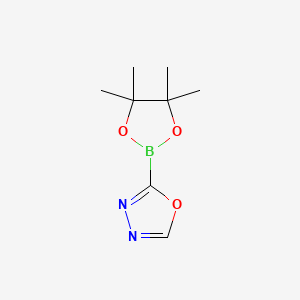

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)
![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)
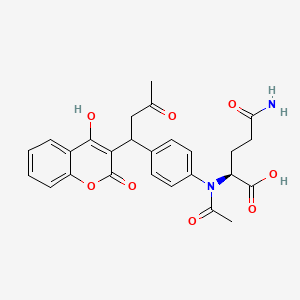
![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)


